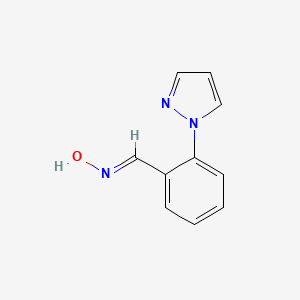

2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWOVHKZIWVRCY-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 1h Pyrazol 1 Yl Benzaldehyde Oxime and Its Derivatives

Synthesis of the 2-(1H-Pyrazol-1-yl)benzaldehyde Precursor

The synthesis of the aldehyde precursor is a significant challenge that involves forming the pyrazole (B372694) ring and attaching it to the benzaldehyde (B42025) structure at the ortho position.

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. wikipedia.org Their synthesis is a well-established area of organic chemistry with several key methods.

Knorr-Type Reactions: The most classical and widely used method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. wikipedia.orgnih.gov For example, acetylacetone (B45752) reacts with hydrazine to produce 3,5-dimethylpyrazole. wikipedia.org

Reaction of α,β-Unsaturated Carbonyls: Pyrazoles can also be synthesized from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine. wikipedia.org This reaction initially forms pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.gov

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. nih.gov For instance, diazomethane (B1218177) can react with acetylene (B1199291) to form the parent pyrazole ring. wikipedia.org

Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions (MCRs) to build the pyrazole core efficiently. These reactions combine three or more starting materials in a one-pot process. organic-chemistry.org A common MCR involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Table 2: Selected Methods for Pyrazole Ring Synthesis

| Reactants | Method | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketone + Hydrazine | Knorr Cyclocondensation | Substituted Pyrazoles | wikipedia.org |

| α,β-Unsaturated Ketone + Hydrazine | Cyclocondensation/Oxidation | Substituted Pyrazoles | nih.gov |

| Aldehyde + Tosylhydrazine + Alkyne | Three-Component Reaction | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |

| Enaminone + Hydrazine + Aryl Halide | Copper-Catalyzed Three-Component Reaction | 1,3-Disubstituted Pyrazoles | beilstein-journals.org |

Connecting the pre-formed pyrazole ring to the benzaldehyde core at the C2 position is the final step in synthesizing the precursor. There are two primary disconnection approaches: forming the C-N bond between the rings or constructing the aldehyde functionality on a pre-existing 2-(1H-pyrazol-1-yl)benzene scaffold.

N-Arylation of Pyrazole: A common strategy is the N-arylation of pyrazole with an ortho-substituted benzene (B151609) derivative. For example, reacting pyrazole with 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde (B119727) under basic conditions (nucleophilic aromatic substitution) can lead to the desired product. Copper-catalyzed Ullmann coupling reactions between pyrazole and 2-halobenzaldehydes are also a powerful method for forming this C-N bond. beilstein-journals.org

Formylation of a Phenylpyrazole: An alternative route involves the formylation of 1-phenylpyrazole (B75819). If the phenyl group is appropriately substituted with directing groups, a formyl group (-CHO) can be introduced at the ortho position of the phenyl ring. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings and has been successfully applied to pyrazole systems to introduce an aldehyde group. researchgate.netnih.gov For instance, reacting 1-phenylpyrazole with the Vilsmeier reagent could potentially yield 1-phenyl-1H-pyrazole-4-carbaldehyde, and similar principles could be applied to achieve formylation on the phenyl ring itself.

A documented synthesis of the closely related 2-(1H-pyrazol-1-ylmethyl)benzaldehyde suggests that a pyrazole can be attached to a benzaldehyde derivative through a linker, highlighting the modularity of these synthetic approaches. a2bchem.com The direct synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde often involves the reaction of 2-formylphenylboronic acid with pyrazole under conditions that promote C-N bond formation.

Derivatization and Functionalization Strategies of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

The core structure of this compound, featuring a reactive oxime group and two distinct heterocyclic and aromatic rings, allows for a variety of chemical modifications. These modifications are pivotal for creating new molecular entities with tailored properties.

Synthesis of Oxime Ethers and Oxime Esters

The transformation of the oxime hydroxyl group into ether or ester functionalities is a common and significant derivatization strategy. These modifications can influence the molecule's chemical and physical properties.

Oxime Ethers: The synthesis of oxime ethers from this compound can be achieved through Williamson ether synthesis. This method typically involves the deprotonation of the oxime's hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form an oximate anion. This nucleophilic anion is then reacted with an alkyl or benzyl (B1604629) halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield the corresponding O-substituted oxime ether. The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and purity of the product. Pyrazole oxime derivatives, in general, are recognized for their broad biological activities, making their synthesis a topic of interest. mdpi.comnih.govnih.gov

Oxime Esters: The preparation of oxime esters can be accomplished by reacting the parent oxime with acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. An alternative modern approach involves a one-pot, visible-light-mediated multicomponent reaction. This method could potentially involve reacting 2-(1H-pyrazol-1-yl)benzaldehyde, an amine, and an N-hydroxyphthalimide ester in the presence of a photocatalyst to directly form the oxime ester under mild conditions.

Table 1: Potential Synthetic Routes to Oxime Ethers and Esters

| Derivative Type | General Reactants | Potential Product Structure |

| Oxime Ether | This compound, Alkyl Halide (R-X), Base (e.g., K₂CO₃) | |

| Oxime Ester | This compound, Acyl Chloride (R-COCl), Base (e.g., Pyridine) |

Regioselective and Stereoselective Introduction of Additional Substituents on the Benzaldehyde and Pyrazole Rings

The introduction of substituents onto the benzaldehyde and pyrazole rings is a key strategy for modulating the electronic and steric properties of the final compound. Such modifications are typically performed on the 2-(1H-pyrazol-1-yl)benzaldehyde precursor before the formation of the oxime.

Regioselectivity on the Pyrazole Ring: The pyrazole ring is susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. For an N-substituted pyrazole, electrophilic attack, such as nitration or halogenation, commonly occurs at the C4 position. beilstein-journals.org More advanced transition-metal-catalyzed C-H functionalization reactions offer a direct method to introduce a wide range of functional groups onto the pyrazole ring with high regioselectivity, providing a single-step alternative to traditional cross-coupling methods that require pre-functionalized pyrazoles. rsc.org For instance, directed metalation can achieve regioselective functionalization at the C5, C3, or C4 positions. nih.gov

Regioselectivity on the Benzaldehyde Ring: The pyrazol-1-yl group on the benzaldehyde ring acts as an ortho-, para-director for electrophilic aromatic substitution, while the aldehyde group is a meta-director. The outcome of substitution reactions (e.g., nitration, halogenation, sulfonation) will depend on the interplay of these directing effects and the reaction conditions.

Stereoselectivity of the Oxime: The oxime functional group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The synthesis of benzaldehyde oximes often results in a mixture of these isomers. The stereochemical outcome can sometimes be influenced by reaction conditions. nih.gov The separation of these isomers can be achieved by chromatographic techniques, allowing for the study of the distinct properties of each stereoisomer. The development of stereoselective synthetic methods is an area of active research. rsc.org

Table 2: Potential Regioselective Substitutions on the Core Structure

| Ring System | Position of Substitution | Type of Reaction | Potential Substituent |

| Pyrazole | C4 | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H |

| Pyrazole | C5 | Directed Metalation/Cross-Coupling | Aryl, Alkyl |

| Benzaldehyde | meta to -CHO | Electrophilic Aromatic Substitution | -NO₂, -Br |

| Benzaldehyde | ortho/para to pyrazolyl | Electrophilic Aromatic Substitution | -NO₂, -Br |

Formation of Hybrid Heterocyclic Architectures

The this compound scaffold serves as a valuable building block for constructing more complex, multi-cyclic molecules known as hybrid heterocyclic architectures. These hybrids, which combine two or more different heterocyclic rings within a single molecule, are of significant interest in medicinal and materials chemistry. rsc.orgmdpi.com

One common approach involves the cyclocondensation of a functionalized pyrazole derivative with other reagents. For example, a pyrazole-carbaldehyde can be converted into a pyrazole-thiosemicarbazone, which can then be cyclized with reagents like phenacyl bromides to form pyrazolyl-thiazole hybrids. nih.gov Similarly, the oxime functional group itself can participate in cycloaddition reactions or be transformed into other heterocyclic systems. For instance, the dehydration of the oxime can yield a nitrile, a versatile intermediate for the synthesis of other heterocycles like tetrazoles or triazines.

Another strategy involves the reaction of the pyrazole aldehyde with compounds containing active methylene (B1212753) groups flanked by another heterocyclic moiety, leading to the formation of a chalcone-like intermediate, which can then undergo cyclization to form new heterocyclic rings fused or linked to the pyrazole system. These multi-step synthetic sequences allow for the creation of novel molecular frameworks incorporating pyrazole alongside other heterocycles like oxadiazole, thiazole (B1198619), or even other pyrazole rings. researchgate.netresearchgate.net

Table 3: Examples of Potential Hybrid Heterocyclic Systems

| Hybrid System | General Synthetic Approach | Resulting Architecture |

| Pyrazole-Thiazole | Cyclocondensation of a pyrazole-carbothioamide with α-haloketones. nih.gov | A thiazole ring linked to the pyrazole moiety. |

| Pyrazole-Oxadiazole | Cyclization of a pyrazole-hydrazide with acids. researchgate.net | An oxadiazole ring linked to the pyrazole moiety. |

| Pyrazole-Tetrazole | Reaction of a pyrazole-carbonitrile with sodium azide. mdpi.com | A tetrazole ring linked to the pyrazole moiety. |

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Pyrazol 1 Yl Benzaldehyde Oxime

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Raman (FT-Raman) Spectroscopy

Further research or de novo synthesis and characterization would be required to produce the data necessary to fulfill the detailed specifications of the request.

Comparative Analysis of Experimental and Theoretically Computed Vibrational Frequencies

A complete vibrational analysis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime would involve the acquisition of Fourier-transform infrared (FT-IR) and FT-Raman spectra. These experimental spectra would then be compared against theoretical vibrational frequencies computed using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

This comparative approach allows for a precise assignment of the observed vibrational modes to specific functional groups and bond motions within the molecule. Key vibrational modes of interest would include the O-H stretching of the oxime group, the C=N stretching of the oxime, C-H stretching and bending modes of the aromatic and pyrazole (B372694) rings, and the N-N stretching of the pyrazole ring. A data table, such as the one conceptualized below, would be essential for a direct comparison.

Table 1: Hypothetical Comparative Vibrational Frequencies (cm⁻¹) of this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) | Assignment (Potential Energy Distribution, PED) |

| Data not available | Data not available | Data not available | ν(O-H) |

| Data not available | Data not available | Data not available | ν(C-H) aromatic |

| Data not available | Data not available | Data not available | ν(C=N) oxime |

| Data not available | Data not available | Data not available | ν(C=C) aromatic |

| Data not available | Data not available | Data not available | ν(N-N) pyrazole |

| Data not available | Data not available | Data not available | δ(C-H) |

| Data not available | Data not available | Data not available | γ(C-H) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Characterization of Electronic Transitions and Chromophoric Behavior

The electronic structure and chromophoric behavior of this compound would be investigated using UV-Vis spectroscopy, typically in a solvent such as ethanol (B145695) or methanol. The resulting spectrum would reveal absorption bands corresponding to electronic transitions within the molecule. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), would be employed to assign these transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the oxime functional group.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the charge transfer characteristics of the molecule.

Table 2: Hypothetical Electronic Absorption Data for this compound

| Experimental λmax (nm) | Calculated λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment (Orbital Transition) |

| Data not available | Data not available | Data not available | π→π* (Benzene ring) |

| Data not available | Data not available | Data not available | π→π* (Pyrazole ring) |

| Data not available | Data not available | Data not available | n→π* (Oxime) |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The most definitive method for elucidating the three-dimensional structure of this compound in the solid state is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

Elucidation of Molecular Geometry, Torsion Angles, and Conformational Features

The data from X-ray diffraction would allow for a detailed description of the molecule's geometry. Key parameters would include the planarity of the benzaldehyde (B42025) and pyrazole rings and the dihedral angle between them. The conformation of the oxime group (syn or anti) relative to the pyrazole substituent would also be definitively established.

Table 3: Hypothetical Selected Crystallographic and Geometric Parameters for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Bond Lengths (Å) | |

| C=N (oxime) | Data not available |

| N-O (oxime) | Data not available |

| C-C (phenyl-pyrazole) | Data not available |

| Bond Angles (º) | |

| C-C-N (phenyl-pyrazole) | Data not available |

| C=N-O (oxime) | Data not available |

| Torsion Angles (º) | |

| Phenyl-C-C-N | Data not available |

Identification and Analysis of Intramolecular Hydrogen Bonding Networks

The crystallographic data would be crucial for identifying and characterizing any intramolecular hydrogen bonds. A likely intramolecular hydrogen bond in this molecule would be between the oxime hydroxyl group (O-H) and a nitrogen atom of the pyrazole ring, forming a stable six-membered ring. The analysis would include the hydrogen bond distance (D-H···A) and angle (D-H···A), which are indicative of the strength of the interaction.

Investigation of Supramolecular Assembly: Intermolecular Hydrogen Bonds, π-π Stacking, and Crystal Packing

A thorough investigation into the supramolecular architecture of this compound reveals a complex interplay of intermolecular forces that dictates its crystal packing. While specific crystallographic studies for this exact compound are not extensively detailed in the reviewed literature, a comprehensive analysis can be constructed based on the well-established principles of supramolecular chemistry and the known behavior of its constituent functional groups—the pyrazole ring, the phenyl ring, and the oxime moiety.

The supramolecular assembly is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The pyrazole ring, with its N-H group, is a potent hydrogen bond donor. researchgate.net This feature is critical in the formation of extended networks. In similar pyrazole-containing structures, the N-H group has been observed to form hydrogen bonds with suitable acceptors, leading to the creation of dimers and other supramolecular synthons. researchgate.net

Intermolecular Hydrogen Bonds

The primary hydrogen bonding interaction anticipated in the crystal structure of this compound involves the hydroxyl group (-OH) of the oxime and the non-protonated nitrogen atom of the pyrazole ring. This can result in the formation of robust dimeric structures or extended one-dimensional chains. The oxime's hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of the pyrazole ring of an adjacent molecule (O-H···N). Concurrently, the pyrazole N-H group can donate a hydrogen bond to the oxime's oxygen atom of another neighboring molecule (N-H···O). This self-complementary hydrogen bonding is a common motif in the crystal engineering of heterocyclic compounds.

A hypothetical representation of the primary hydrogen bonding interactions is detailed in the table below.

| Donor | Acceptor | Type of Hydrogen Bond | Potential Supramolecular Motif |

| Oxime O-H | Pyrazole N | O-H···N | Dimer, Chain |

| Pyrazole N-H | Oxime O | N-H···O | Dimer, Chain |

π-π Stacking

Crystal Packing

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions leads to a highly organized three-dimensional crystal lattice. It is plausible that the molecules of this compound arrange in a layered structure. Within each layer, molecules are held together by the aforementioned hydrogen bonds, forming a stable two-dimensional sheet. These layers would then stack upon one another, stabilized by the π-π interactions between the aromatic rings of adjacent layers. The specific packing arrangement will ultimately depend on the delicate balance of these intermolecular forces, aiming to achieve the most thermodynamically stable crystalline form. The study of pyrazole derivatives has indeed highlighted their utility in forming diverse supramolecular and polymeric structures. mdpi.com

Computational and Theoretical Chemistry Studies of 2 1h Pyrazol 1 Yl Benzaldehyde Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the molecular characteristics of pyrazole (B372694) derivatives. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netmdpi.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. For 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, this involves determining the optimal bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, have shown that molecular geometries calculated via DFT methods are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The conformational landscape is explored by rotating the flexible parts of the molecule, such as the bond between the benzaldehyde (B42025) ring and the pyrazole ring, and the C=N-OH group of the oxime. The dihedral angles between the planar rings are a key aspect of the conformation. In a related molecule, the dihedral angle between a pyridine (B92270) and benzene (B151609) ring was found to be significant, indicating a twisted structure. nih.gov DFT calculations can map the energy changes associated with these rotations, identifying the lowest-energy conformers and the energy barriers between them.

Table 1: Key Geometric Parameters Optimized in DFT Calculations

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O, O-H). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-N, C-N=O). |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the molecular conformation (e.g., the twist between the phenyl and pyrazole rings). |

This table describes the types of parameters determined during geometry optimization using DFT. The actual values are specific to the molecule's calculated lowest energy state.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.comnih.gov

In a molecule like this compound, the HOMO is often localized on the more electron-rich parts, such as the pyrazole and phenyl rings, while the LUMO may be centered on the electron-accepting oxime moiety. malayajournal.org This distribution is critical for understanding intramolecular charge transfer.

Table 2: Example Quantum Chemical Parameters for a Related Benzaldehyde Oxime Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.27 |

| LUMO Energy | -2.51 |

| HOMO-LUMO Energy Gap (ΔE) | 3.76 |

| Ionization Potential (I) | 6.27 |

| Electron Affinity (A) | 2.51 |

Data sourced from a study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime and serves as an illustrative example. malayajournal.orgacadpubl.eu

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. acadpubl.eu It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or orange) are associated with electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, and are prone to electrophilic attack. malayajournal.orgacadpubl.eu Regions of positive potential (blue) are electron-poor, usually around hydrogen atoms, and are susceptible to nucleophilic attack. malayajournal.orgacadpubl.eu

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of normal vibrational modes can be obtained. mdpi.com These calculated frequencies and their corresponding atomic motions can be correlated with the absorption bands observed in experimental spectra, allowing for a detailed assignment of the spectral features. acadpubl.eu

For this compound, key vibrational modes would include:

O-H stretching: Associated with the oxime hydroxyl group, typically appearing as a broad band in the IR spectrum. researchgate.net

C-H stretching: From the aromatic rings and the pyrazole ring.

C=N stretching: A characteristic vibration of the oxime group. researchgate.net

N-O stretching: Also part of the oxime functionality.

Ring vibrations: Stretching and bending modes of the phenyl and pyrazole rings.

Theoretical calculations can help distinguish between different vibrational modes that may overlap in an experimental spectrum. derpharmachemica.com

Table 3: Example Vibrational Frequencies for Key Functional Groups in Related Oxime Compounds

| Functional Group | Characteristic Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Oxime O-H | O-H stretch | ~3418 researchgate.net |

| Oxime C=N | C=N stretch | ~1643 researchgate.net |

| Aromatic C-H | C-H out-of-plane bend | 750-830 derpharmachemica.com |

| Pyrazole Ring | Ring deformation | ~634 derpharmachemica.com |

This table provides example experimental values from related compounds to illustrate the expected regions for key vibrational modes.

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. rsc.org This phenomenon is fundamental to the photophysical properties of many organic molecules, including their fluorescence. nih.gov

The analysis of HOMO and LUMO provides the first indication of ICT. If the HOMO is localized on one part of the molecule (the electron donor) and the LUMO on another (the electron acceptor), the HOMO-to-LUMO transition corresponds to an ICT process. malayajournal.orgacadpubl.eu In the case of this compound, the pyrazole-phenyl system could act as the donor and the oxime group as the acceptor. Computational studies can quantify the extent of this charge transfer by analyzing the change in electron density upon excitation. researchgate.net The nature of the solvent can also significantly influence ICT, a factor that can be modeled using theoretical methods. nih.gov

Tautomerism and Isomerism Investigations of the Pyrazole and Oxime Moieties

Computational chemistry is also highly effective in studying the different isomeric and tautomeric forms a molecule can adopt. For this compound, both the oxime and pyrazole moieties can exhibit isomerism.

The oxime group (-CH=N-OH) can exist as two geometric isomers, E and Z, depending on the spatial arrangement of the hydroxyl group relative to the carbon-nitrogen double bond. wikipedia.orgresearchgate.net DFT calculations can determine the relative energies of these two isomers, predicting which one is more stable. researchgate.net The energy barrier for the interconversion between the E and Z isomers can also be calculated, providing insight into their stability and the conditions under which they might interconvert. mdpi.com

Pyrazoles are well-known to undergo annular prototropic tautomerism, where a hydrogen atom migrates between the two nitrogen atoms of the ring. nih.govresearchgate.net This results in an equilibrium between two tautomeric forms. numberanalytics.com For a substituted pyrazole, these two forms are structurally distinct and will have different properties. nih.gov

Theoretical calculations are crucial for studying this tautomerism. By calculating the total energies of both tautomers, the more stable form can be identified. DFT methods can also be used to locate the transition state structure for the proton transfer reaction, thereby determining the activation energy barrier for the tautomeric interconversion. nih.gov Studies have shown that factors such as the electronic nature of substituents on the pyrazole ring and the surrounding solvent environment can significantly influence the relative stability of the tautomers and the energy barrier for their interconversion. nih.govmdpi.com For instance, the presence of water molecules can lower the energy barrier by facilitating the proton transfer through hydrogen bonding. nih.gov

Configurational Isomerism (E/Z) of the Oxime Group and Energy Barriers for Interconversion

The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group of this compound gives rise to geometrical isomerism. These isomers are designated as E (entgegen, opposite) and Z (zusammen, together), depending on the spatial arrangement of the hydroxyl group of the oxime and the substituent with the higher priority on the carbon atom. sigmaaldrich.com The selective synthesis of either the E or Z isomer can be challenging, often resulting in a mixture of both. researchgate.netvwr.com

The interconversion between the E and Z isomers is not a spontaneous process; it requires surmounting an energy barrier. This barrier to rotation around the C=N double bond can be quantified using computational methods. For other oximes, calculated energy barriers for this isomerization have been reported. researchgate.net These calculations are crucial for understanding the dynamic behavior of these molecules and the conditions under which isomerization might occur.

Table 1: Representative Calculated Energy Differences and Interconversion Barriers for E/Z Isomers of Related Heterocyclic Oximes

| Compound Class | Isomer Preference (Gas Phase) | Calculated Free Energy Difference (kcal/mol) | Calculated Interconversion Barrier (kcal/mol) |

| 4-Oximino-isoxazolones | Z-isomer | ~0.1 | Not Specified |

| 4-Oximino-pyrazolones | Z-isomer | Not Specified | Not Specified |

| 4-Oximino-1,2,3-triazolones | Z-isomer | Not Specified | Not Specified |

Note: This table presents generalized data from computational studies on analogous heterocyclic oximes to illustrate the concepts, as specific data for this compound was not found in the searched literature. researchgate.net

Advanced Computational Techniques for Intermolecular Interaction Analysis

The way molecules pack in a solid-state crystal is governed by a complex interplay of intermolecular interactions. Advanced computational techniques are instrumental in dissecting and quantifying these interactions, providing a detailed picture of the crystal's supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping various properties onto this surface, one can identify and analyze the nature and extent of different intermolecular contacts.

Commonly observed significant intermolecular contacts in pyrazole derivatives include hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) interactions. nih.gov The relative contributions of these contacts provide a quantitative measure of their importance in the crystal packing. For example, a high percentage of O···H contacts would indicate the prevalence of hydrogen bonding.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Derivatives

| Intermolecular Contact | Compound A (%) nih.gov | Compound B (%) dnu.dp.ua |

| H···H | 37.1 | 47 |

| O···H/H···O | 31.3 | 19.5 |

| C···H/H···C | 10.6 | 12.1 |

| Br···H/H···Br | 13.5 | - |

| N···H/H···N | - | 11.5 |

Note: This table presents data from Hirshfeld surface analyses of other pyrazole-containing compounds to illustrate the methodology, as specific data for this compound was not found in the searched literature. Compound A is dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. nih.gov Compound B is a mononuclear copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole. dnu.dp.ua

Reactivity and Chemical Transformations of 2 1h Pyrazol 1 Yl Benzaldehyde Oxime

Intrinsic Reactivity of the Oxime Moiety

The oxime functional group is amphoteric, meaning it can act as both a nucleophile and an electrophile. This dual reactivity is centered on the nitrogen and oxygen atoms of the hydroxylamino group.

Nucleophilic and Electrophilic Pathways at the Oxime Nitrogen and Oxygen Atoms (O- and N-Functionalization)

The lone pairs of electrons on the oxygen and nitrogen atoms of the oxime group allow it to act as a nucleophile. O-functionalization, such as alkylation or acylation, and N-functionalization can be achieved under appropriate conditions. Generally, O-alkylation is the more common pathway.

The nitrogen atom of the oxime can also exhibit electrophilic character, particularly after activation of the hydroxyl group. This is a key step in reactions such as the Beckmann rearrangement.

| Reaction Type | Reagent/Conditions | Product Type |

| O-Alkylation | Alkyl halides, base | O-Alkyl oxime ethers |

| O-Acylation | Acyl chlorides, pyridine (B92270) | O-Acyl oximes |

| N-Functionalization | Strong electrophiles | N-substituted oxime derivatives |

Exploration of Divergent Reactivity Leading to Varied Products

The reactivity of the oxime group in 2-(1H-pyrazol-1-yl)benzaldehyde oxime can be directed towards different product outcomes by careful selection of reaction conditions and reagents. For instance, treatment with a dehydrating agent can lead to the formation of the corresponding nitrile, 2-(1H-pyrazol-1-yl)benzonitrile.

A notable example of its divergent reactivity is its use in the synthesis of fused heterocyclic systems. For instance, the E-oxime of a related pyrazole (B372694) aldehyde has been shown to undergo a cyclization reaction to form a pyrazolopyrimidine ring system. nih.gov In this process, activation of the oxime hydroxyl group is followed by an intramolecular nucleophilic attack, demonstrating a pathway that diverges from simple functionalization or elimination.

Metal-Mediated and Metal-Catalyzed Reactions Involving Oximes

Transition metals can play a significant role in modulating the reactivity of oximes, including this compound. Metal centers can coordinate to the oxime, activating it towards various transformations.

Role of Transition Metals in Oxime Activation for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysts, such as those based on palladium, copper, or nickel, can facilitate the coupling of oximes with various partners. These reactions often proceed through the formation of a metal-oximate intermediate, which can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, the general reactivity patterns of oximes in metal-catalyzed reactions suggest its potential as a substrate in such transformations.

Utilization as a Substrate or Intermediate in the Synthesis of Other Heterocyclic Ring Systems (e.g., Nitriles, Isoxazoles, Pyrroles)

The oxime functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Nitriles: Dehydration of this compound is a direct route to 2-(1H-pyrazol-1-yl)benzonitrile. This transformation can be achieved using a variety of dehydrating agents, and in some cases, can be catalyzed by metals. wikipedia.orgthieme.deasianpubs.orgresearchgate.net

Isoxazoles: While not a direct transformation of the pre-formed oxime, the pyrazole aldehyde precursor can be used in reactions that generate isoxazoles. For example, reaction with hydroxylamine followed by an oxidative cyclization could potentially yield a pyrazolyl-substituted isoxazole.

Pyrroles: The synthesis of pyrroles from oximes is also a known transformation, often proceeding through a multi-step sequence involving rearrangement and cyclization. The specific substitution pattern of this compound may offer pathways to unique pyrrole derivatives.

| Heterocyclic Product | General Method |

| Nitrile | Dehydration of the oxime |

| Isoxazole | Cyclization of α,β-unsaturated oximes or 1,3-dipolar cycloaddition of nitrile oxides |

| Pyrrole | Reductive cyclization or rearrangement of suitable oxime precursors |

Transformations of the Aldoxime Functionality

Beyond the reactions at the N-O group, the aldoxime functionality as a whole can undergo characteristic transformations.

One of the most well-known reactions of aldoximes is the Beckmann rearrangement , where the oxime is converted to an amide under acidic conditions. For this compound, this would be expected to yield 2-(1H-pyrazol-1-yl)benzamide.

Another important transformation is the reduction of the oxime to either a hydroxylamine or a primary amine. The outcome of the reduction depends on the reducing agent and the reaction conditions.

| Transformation | Reagent/Conditions | Product |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | 2-(1H-Pyrazol-1-yl)benzamide |

| Reduction to Hydroxylamine | Mild reducing agents (e.g., NaBH₃CN) | N-[2-(1H-Pyrazol-1-yl)benzyl]hydroxylamine |

| Reduction to Amine | Strong reducing agents (e.g., LiAlH₄, H₂/Pd) | [2-(1H-Pyrazol-1-yl)phenyl]methanamine |

Conversion of the Oxime Group to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. While specific studies on the dehydration of this compound are not extensively documented, the conversion of similar pyrazole-containing aldoximes to their corresponding nitriles has been reported in the literature. These transformations are typically achieved using standard dehydrating agents.

One common approach involves the in-situ formation of the nitrile from the corresponding pyrazole carbaldehyde. For instance, the synthesis of pyrazole-tetrazole hybrid compounds has been described where a pyrazole-4-carbaldehyde is converted to the oxime using hydroxylamine, followed by in-situ dehydration to the nitrile. Reagents such as sodium iodide in dimethylformamide (DMF) or thionyl chloride (SOCl₂) in the presence of a base like sodium carbonate are effective for this conversion.

Another relevant example is seen in the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgrsc.orgoxazoles, where various 1-substituted-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole-4-carbaldehyde oximes are synthesized as intermediates. Although the primary goal of this research was not nitrile synthesis, the formation of these pyrazole aldoximes demonstrates their accessibility as precursors for further transformations, including dehydration to nitriles.

The general reaction for the conversion of an aldoxime to a nitrile is a dehydration process. A variety of reagents are known to facilitate this transformation, including:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

2,4,6-trichloro rsc.orgmdpi.commdpi.comtriazine (TCT) in DMF

Phosphorus pentoxide (P₂O₅)

Given the successful conversion of other pyrazole aldoximes to nitriles, it is highly probable that this compound would undergo a similar transformation to yield 2-(1H-pyrazol-1-yl)benzonitrile under appropriate reaction conditions. The choice of reagent would likely depend on the desired reaction conditions (e.g., temperature, solvent) and the tolerance of other functional groups in the molecule.

| Reagent | Typical Reaction Conditions |

|---|---|

| Thionyl chloride (SOCl₂) | Often used with a base (e.g., pyridine) in an inert solvent (e.g., CH₂Cl₂) at low temperatures. |

| Oxalyl chloride ((COCl)₂) | Can be used with a catalytic amount of DMF (Vilsmeier-Haack conditions) or with a base like triethylamine. |

| 2,4,6-trichloro rsc.orgmdpi.commdpi.comtriazine (TCT) | Used in DMF at room temperature, offering mild reaction conditions. organic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | A strong dehydrating agent, often requiring heating in a suitable solvent. |

Exploration of Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that typically converts ketoximes to amides and, in some cases, aldoximes to primary amides or nitriles under acidic conditions. wikipedia.org The reaction is catalyzed by a variety of acidic reagents, including concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride, and toluene-p-sulfonyl chloride.

A significant study on the reactivity of pyrazolyl oximes in the Beckmann rearrangement was conducted by Finar and Saunders in 1969. rsc.orgrsc.org In their research, they subjected several pyrazolyl carbonyl compounds, including both ketoximes and aldoximes, to various Beckmann rearrangement conditions. Their findings revealed that while the pyrazolyl ketoximes underwent the expected rearrangement to yield N-substituted amides, the pyrazolyl aldoximes failed to undergo the Beckmann rearrangement . rsc.orgrsc.org Instead of the expected rearranged products, the starting aldoxime was either recovered unchanged or underwent decomposition under the reaction conditions.

The reagents employed in their attempts to induce the Beckmann rearrangement of pyrazolyl aldoximes included:

Phosphorus pentachloride

Toluene-p-sulfonyl chloride

Concentrated sulfuric acid

Polyphosphoric acid

The observed lack of reactivity of pyrazolyl aldoximes in the Beckmann rearrangement suggests that the electronic properties of the pyrazole ring may influence the stability of the intermediates involved in the reaction mechanism. The pyrazole ring is an electron-rich aromatic system, and its presence, particularly at the ortho position to the aldehyde group in this compound, could disfavor the formation of the electron-deficient species required for the rearrangement to proceed. The basic nitrogen atoms of the pyrazole ring could also interact with the acidic catalysts, potentially deactivating them or leading to alternative, unproductive reaction pathways.

Therefore, based on the available scientific literature, it can be concluded that this compound is not expected to undergo a classical Beckmann rearrangement to form the corresponding amide.

| Reagent Used | Observed Outcome for Pyrazolyl Aldoximes | Reference |

|---|---|---|

| Phosphorus pentachloride | Failure to rearrange | Finar and Saunders, 1969 rsc.orgrsc.org |

| Toluene-p-sulfonyl chloride | Failure to rearrange | Finar and Saunders, 1969 rsc.orgrsc.org |

| Concentrated sulfuric acid | Failure to rearrange | Finar and Saunders, 1969 rsc.orgrsc.org |

| Polyphosphoric acid | Failure to rearrange | Finar and Saunders, 1969 rsc.orgrsc.org |

Coordination Chemistry and Metal Complexes of 2 1h Pyrazol 1 Yl Benzaldehyde Oxime

Ligand Design Principles and Coordination Modes

The unique structural arrangement of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, featuring both a pyrazole (B372694) ring and an oxime group, provides a rich platform for designing ligands with specific coordination properties. These properties are primarily dictated by the ambidentate nature of the oxime moiety and the versatile bonding capabilities of the pyrazole nitrogen atoms.

Ambidentate Nature of the Oxime Ligand: Nitrogen and Oxygen Coordination Preferences

The oxime group (-C=N-OH) is inherently ambidentate, meaning it possesses two potential donor atoms, nitrogen and oxygen, through which it can coordinate to a metal center. nih.gov This allows for a variety of binding modes. Coordination can occur through the nitrogen atom, the oxygen atom (often after deprotonation of the hydroxyl group), or simultaneously through both, leading to the formation of stable chelate rings. nih.gov The preference for nitrogen or oxygen coordination can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the pH of the reaction medium, and the steric constraints imposed by the rest of the ligand framework. In many related pyrazole oxime systems, the ligands are observed to be bidentate, coordinating through the imine nitrogen and the oxygen of a phenolic or oxime group. orientjchem.org

Role of the Pyrazole Nitrogen Atoms in Chelating and Bridging Capabilities

The pyrazole ring itself is a cornerstone of coordination chemistry, offering multiple modes of interaction with metal ions. researchgate.netresearchgate.net The two adjacent nitrogen atoms within the pyrazole ring are key to its versatility. One nitrogen atom is typically involved in linking the pyrazole to the benzaldehyde (B42025) framework, while the other (the N2 atom) possesses a lone pair of electrons available for coordination. researchgate.net

This available nitrogen allows the pyrazole unit to function in several ways:

Chelating: The pyrazole nitrogen can coordinate to a metal ion that is also bound by the oxime group, forming a stable five- or six-membered chelate ring. This intramolecular coordination is a common feature in complexes with pyrazole-based ligands. researchgate.net

Bridging: The pyrazole nitrogen can also be used to link two different metal centers, acting as a bridging ligand. researchgate.net This capability is fundamental in the construction of dinuclear or polynuclear complexes and coordination polymers. researchgate.netresearchgate.net For instance, ligands incorporating pyrazole units have been shown to form one-dimensional coordination polymers through a bridging bidentate mode, creating large 16-membered metallocycles. researchgate.net

The combination of the oxime's N/O donors and the pyrazole's N donor makes this compound a potentially multidentate ligand capable of forming mononuclear complexes through chelation or polynuclear structures through bridging. orientjchem.orgresearchgate.net

Design of Polydentate Ligand Architectures Incorporating Pyrazole-Oxime Units

The foundational structure of this compound serves as a building block for more complex polydentate ligands. By strategically linking multiple pyrazole-oxime units, chemists can design ligands with a higher denticity, capable of forming highly stable and structurally diverse metal complexes. rsc.org For example, linking two pyrazole fragments through a flexible chain can create tetradentate chelating ligands. researchgate.net The condensation of dionemonoxime ligands with coordinated amine ligands is another established method for constructing complexes with tridentate ligands containing oxime and imine groups. rsc.org These design principles allow for the creation of intricate architectures, including discrete polynuclear complexes and extended metallosupramolecular structures. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound involves reacting the ligand with various metal salts under optimized conditions. Subsequent characterization using spectroscopic techniques is crucial to confirm coordination and elucidate the structure of the resulting complexes.

Investigation of Stoichiometry and Optimized Reaction Conditions for Complex Formation with Various Metal Ions (e.g., Cu(II), Ni(II))

The formation of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a metal salt, such as a nitrate (B79036) or chloride, in a suitable solvent. nih.govnih.gov Methanol and ethanol (B145695) are commonly used, often with refluxing to ensure complete reaction. nih.govnih.gov The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being frequently reported for divalent metal ions like Cu(II) and Ni(II). nih.govnih.gov

For example, studies on related pyrazole-acetamide ligands have shown the formation of Cu(L)₂(C₂H₅OH)₂₂ and Ni(L)₂(H₂O)₂₂ complexes, indicating a 1:2 metal-to-ligand ratio. nih.gov Similarly, complexes of salicyloyl pyrazole oximes with Mn(II) and Fe(II) also exhibit a 1:2 stoichiometry. orientjchem.org The final structure and stoichiometry are influenced by the specific metal ion, the counter-anion, and the reaction conditions employed. nih.govresearchgate.net

Table 1: Stoichiometry of Metal Complexes with Pyrazole-Type Ligands

| Metal Ion | Ligand Type | Metal:Ligand Ratio | Geometry | Reference |

| Cu(II) | Pyrazole-acetamide | 1:2 | Octahedral | nih.gov |

| Ni(II) | Pyrazole-benzimidazole | 1:2 | Tetrahedral | researchgate.net |

| Mn(II) | Salicyloyl pyrazole oxime | 1:2 | Square Planar | orientjchem.org |

| Fe(II) | Salicyloyl pyrazole oxime | 1:2 | Square Planar | orientjchem.org |

| Co(III) | Pyrazole imine-oxime | 2:3 (dinuclear) | Distorted Octahedral | nih.gov |

Spectroscopic Signatures of Coordination in Metal Complexes (e.g., Shifts in NMR, IR, UV-Vis Spectra)

Spectroscopic analysis provides definitive evidence of complex formation and offers insights into the coordination mode of the ligand.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the IR spectrum of the ligand undergoes noticeable changes. Key vibrational bands associated with the donor groups are shifted. For instance, the C=N stretching vibration of the oxime and the N-O stretching vibration are expected to shift to different frequencies. In related complexes, coordination is confirmed by shifts in ν(C=O) and ν(C=N) bands and the appearance of new, lower frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.govresearchgate.net A change in the melting point of the complex compared to the free ligand also serves as an indication of complexation. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of these complexes in solution. The chemical shifts of protons and carbons near the coordination sites are particularly sensitive to the presence of a metal ion. Upon complexation, the signal for the acidic oxime proton (-OH) is expected to disappear if it undergoes deprotonation to bind to the metal. nih.gov Protons on the pyrazole and benzaldehyde rings will experience shifts, typically downfield, due to the electron-withdrawing effect of the coordinated metal center. researchgate.netunipa.it For instance, in related pyrazole complexes, the pyrazole C-H proton signals show clear shifts upon coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand is also altered upon complexation. The ligand typically shows absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. orientjchem.org When coordinated to a transition metal ion like Cu(II) or Ni(II), new, weaker absorption bands may appear in the visible region. These are attributed to d-d electronic transitions within the metal's d-orbitals, and their position can provide information about the coordination geometry of the metal center (e.g., octahedral, square planar). orientjchem.org Furthermore, the original ligand-based absorption bands may undergo a shift (either a red or blue shift) upon chelation. mocedes.org

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Feature | Expected Change Upon Coordination | Reference |

| IR | ν(C=N) of oxime | Shift in frequency (cm⁻¹) | nih.gov |

| ν(N-O) of oxime | Shift in frequency (cm⁻¹) | nih.gov | |

| New Bands | Appearance of ν(M-N) and ν(M-O) bands | researchgate.net | |

| ¹H NMR | Oxime -OH proton | Signal disappears upon deprotonation | nih.gov |

| Pyrazole & Benzene (B151609) protons | Downfield or upfield shifts in signals (ppm) | researchgate.netunipa.it | |

| ¹³C NMR | Pyrazole & Benzene carbons | Shifts in carbon signals (ppm) | researchgate.net |

| UV-Vis | Ligand π→π* transitions | Shift in λmax (nm) | orientjchem.orgmocedes.org |

| New Bands | Appearance of d-d transition bands in the visible region | orientjchem.org |

X-ray Crystallography of Metal Complexes: Determination of Coordination Geometry and Metal-Ligand Bond Parameters

Currently, there are no published crystal structures for metal complexes of this compound in major crystallographic databases. Consequently, specific data on coordination geometries, metal-ligand bond lengths, and bond angles for its complexes are unavailable.

For related ligands, such as those incorporating pyrazole and benzimidazole (B57391) moieties, X-ray diffraction studies have revealed common coordination modes. For instance, copper(II) and nickel(II) complexes with related pyrazole-benzimidazole ligands have been shown to adopt square planar and tetrahedral geometries, respectively. jocpr.comresearchgate.net In a Cu(II) complex with a 2-(pyrazol-1-yl)-benzimidazole ligand, the coordination geometry was described as distorted square pyramidal. lookchem.com Similarly, complexes with pyrazole-functionalized 1,3,5-triazopentadiene show distorted octahedral geometries for Co(II/III) and distorted square planar geometries for Ni(II) and Cu(II). rsc.org Typically, the pyrazole group coordinates to the metal center through the pyridine-type nitrogen atom. The oxime group can coordinate through either its nitrogen or oxygen atom, or act as a bridging ligand. However, without experimental verification for this compound, any description of its coordination geometry remains speculative.

Advanced Features and Applications in Coordination Chemistry

There is no specific research available on the magnetic properties or spin states of transition metal complexes formed with this compound.

Magnetic studies on complexes with analogous pyrazole-containing ligands provide some context. For example, the magnetic properties of Co(II) coordination polymers with a pyrazole-tetrazole ligand have been investigated. researchgate.net The broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands is well-known for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior, where the spin state of the metal center can be switched between low-spin and high-spin states by external stimuli like temperature or light. This phenomenon is highly dependent on the ligand field strength. Given that this compound contains a pyrazole moiety, its metal complexes, particularly with iron(II), could potentially exhibit interesting magnetic phenomena, but this has not been experimentally confirmed.

Specific studies detailing the role of this compound in forming supramolecular assemblies or coordination polymers have not been reported.

Research on similar molecules demonstrates the potential for such interactions. The N-H group of the pyrazole ring and the hydroxyl group of the oxime moiety are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions are crucial in building higher-order structures. For instance, in complexes with pyrazole-functionalized ligands, hydrogen bonding involving the pyrazole N-H group can lead to the formation of 3D supramolecular networks. rsc.org In the crystal structure of a related pyrazole-oxime compound, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, molecules are linked into tetramers by O—H⋯N hydrogen bonds. researchgate.netnih.gov It is plausible that complexes of this compound would engage in similar hydrogen bonding and potentially π-π stacking interactions, but this remains unverified.

The solution-state behavior and ligand exchange dynamics of metal complexes with this compound have not been documented in the scientific literature.

Studies on related systems, often employing techniques like NMR and UV-Vis spectroscopy, indicate that the stability and reactivity of pyrazole-based complexes in solution are influenced by factors such as the solvent, pH, and the nature of the metal ion and other coordinated ligands. For example, the tautomeric behavior of pyrazole-ols in different solvents has been investigated using NMR spectroscopy, which is a key aspect of their solution chemistry. redalyc.org However, without dedicated studies on the target compound, no definitive information can be provided on its complex stability, ligand exchange rates, or speciation in solution.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for the Preparation of Complex Organic Molecules and High-Nitrogen Compounds

2-(1H-Pyrazol-1-yl)benzaldehyde oxime serves as a versatile synthetic intermediate for the creation of more intricate molecular architectures. The parent aldehyde, 2-(1H-pyrazol-1-yl)benzaldehyde, is a known building block in the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals. ulisboa.pt The aldehyde functionality can undergo various transformations, such as oxidation to a carboxylic acid or reduction to a primary alcohol, providing pathways to a range of derivatives.

The oxime group in this compound introduces additional reactivity, allowing for its participation in a variety of chemical reactions. For instance, pyrazole (B372694) oxime derivatives are key components in the synthesis of biologically active compounds, including those with acaricidal and insecticidal properties. nih.gov The synthesis of novel pyrazole oxime compounds containing substituted pyridyl moieties has been reported, highlighting the modular nature of these intermediates in creating diverse chemical libraries. mdpi.com

The presence of four nitrogen atoms in the this compound structure suggests its potential as a precursor for high-nitrogen compounds. High-nitrogen systems, such as tetrazoles, are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and amides, offering improved metabolic stability. acs.org The synthesis of tetrazole derivatives often involves multicomponent reactions, and the versatile reactivity of the oxime and pyrazole moieties could be exploited in such synthetic strategies. acs.org

The following table summarizes the key reactive sites of 2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives and their potential transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Aldehyde | Oxidation, Reduction, Condensation | Carboxylic acids, Alcohols, Imines, Oximes |

| Oxime | Beckmann rearrangement, Cyclization | Amides, Lactams, Heterocycles |

| Pyrazole Ring | N-alkylation, Electrophilic substitution | Substituted pyrazole derivatives |

| Aromatic Ring | Electrophilic substitution | Substituted benzaldehyde (B42025) derivatives |

Potential in Catalytic Processes: Ligand Design for Homogeneous or Heterogeneous Catalysis

The pyrazole moiety is a well-established functional group in the design of ligands for transition metal catalysts. Protic pyrazoles, which have an N-H bond, are particularly interesting due to their proton-responsive nature, which can play a crucial role in catalytic cycles. nih.gov Metal complexes incorporating pyrazole-based ligands have been investigated for a wide range of catalytic applications, including oxidation, alkane functionalization, and CO2 activation. ulisboa.pt

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrazole ring and the nitrogen or oxygen atom of the oxime group. The resulting metal complexes can be designed for either homogeneous or heterogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the pyrazole or benzaldehyde rings, allowing for the optimization of catalytic activity and selectivity. nih.govcore.ac.uk

Research on related pyrazole-containing ligands has demonstrated their effectiveness in various catalytic systems. For example, transition metal complexes of 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles have been synthesized and characterized, showing potential as catalysts. jocpr.comresearchgate.netjocpr.com The coordination chemistry of pincer-type ligands featuring pyrazole units has been extensively studied, revealing their utility in promoting reactions such as the dehydrogenation of formic acid. nih.gov While specific catalytic applications of this compound are still an emerging area of research, the foundational knowledge from related systems suggests significant potential.

The table below outlines the features of this compound that are advantageous for ligand design in catalysis:

| Feature | Role in Catalysis |

| Pyrazole Moiety | Strong coordinating group, allows for tuning of electronic properties. |

| Oxime Group | Additional coordination site, potential for redox activity. |

| Bidentate Nature | Formation of stable chelate complexes with metal ions. |

| Aromatic Backbone | Provides a rigid scaffold and allows for steric modifications. |

Contribution to the Design of Novel Ligands for Metal Extraction or Sensing Technologies

The ability of this compound to form stable complexes with metal ions makes it a promising candidate for applications in metal extraction and sensing. The combination of the pyrazole and oxime functionalities provides a chelating environment suitable for binding a variety of metal cations.

In the field of metal extraction, oxime-based ligands, particularly salicylaldoximes, have been commercially used for the extraction of copper from aqueous solutions. researchgate.netgoogle.com The efficiency of these extractants can be significantly influenced by the substituents on the aromatic ring, which affect the ligand's acidity and steric properties. core.ac.uk Similarly, pyrazole-based ligands have been developed for the liquid-solid extraction of heavy metals such as lead(II), cadmium(II), and copper(II). researchgate.net The design of ligands incorporating both pyrazole and oxime groups, such as this compound, could lead to extractants with enhanced selectivity and efficiency.

In the realm of chemical sensing, the pyrazole core is a component of various fluorescent sensors. For instance, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been developed for the detection of zinc ions (Zn2+). mdpi.com The sensing mechanism often involves the chelation of the target ion, which leads to a change in the photophysical properties of the molecule, such as an increase in fluorescence intensity. mdpi.com The development of ion-selective electrodes (ISEs) is another area where such ligands can be applied. mdpi.commdpi.com The selective binding of an ion by the ligand incorporated into an electrode membrane can generate a measurable potentiometric response. Given that both pyrazole and oxime moieties can participate in metal coordination, this compound represents a valuable scaffold for the design of new colorimetric and fluorescent chemosensors and ion-selective electrodes.

The following table summarizes the potential applications of this compound in metal extraction and sensing:

| Application | Principle | Potential Target Ions |

| Metal Extraction | Selective complexation and solvent extraction | Cu(II), Pb(II), Cd(II), and other heavy metals |

| Fluorescent Sensing | Chelation-induced changes in fluorescence | Zn(II), and other transition metals |

| Ion-Selective Electrodes | Potentiometric response upon selective ion binding | Various cations and anions |

Concluding Remarks and Future Research Perspectives

Unexplored Synthetic Avenues and Derivatization Opportunities

The true potential of the 2-(1H-Pyrazol-1-yl)benzaldehyde oxime scaffold lies in its capacity for extensive derivatization, allowing for the fine-tuning of its chemical and physical properties.

Functionalization of the Pyrazole (B372694) and Benzene (B151609) Rings: Future synthetic work could focus on introducing a variety of substituents to both the pyrazole and the phenyl rings. The Vilsmeier-Haack reaction, for instance, is a well-established method for synthesizing pyrazole-4-carbaldehydes from hydrazones, which can then be further modified. nih.gov This suggests that starting from different substituted hydrazones or phenylhydrazones could yield a library of derivatives. Substituents could range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting unique electronic and steric effects. As seen in other pyrazole derivatives, even small changes, such as adding methyl, chloro, or bromo groups, can significantly alter biological potency and chemical reactivity. nih.govnih.gov

Modification of the Oxime Group: The oxime moiety itself is a prime target for derivatization. A significant area for exploration is the synthesis of oxime ethers, a common strategy in the development of pyrazole-based pesticides and pharmaceuticals. mdpi.comresearchgate.net For example, research on other pyrazole oximes has demonstrated that reacting the oxime with various alkyl or aryl halides can produce a range of O-substituted ethers with diverse biological activities. researchgate.net Creating a series of ether derivatives from this compound could lead to new compounds with tailored properties for applications in agrochemicals or drug discovery. mdpi.comresearchgate.net

Advanced Synthetic Methodologies: Modern synthetic techniques, such as flow chemistry, offer pathways to improve the synthesis of pyrazole derivatives by enhancing yields, improving regioselectivity, and allowing for safer handling of potentially hazardous intermediates. nih.gov Applying these continuous-flow methods to the synthesis of this compound and its analogues could streamline production and facilitate library generation for screening purposes.

Advanced Computational Investigations on Reaction Mechanisms, Ligand-Metal Interactions, and Excited State Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules, guiding experimental work.

Reaction Mechanisms and Stability: DFT calculations can be employed to model the synthetic pathways for creating derivatives of this compound. Such studies can elucidate reaction mechanisms, identify transition states, and predict the most energetically favorable products. Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the kinetic stability and chemical reactivity of newly designed compounds. longdom.org For instance, a smaller HOMO-LUMO energy gap often suggests better electron delocalization and higher reactivity. mdpi.com

Excited State Properties: The photophysical properties of pyrazole-based ligands and their metal complexes are of significant interest for applications in sensing and optical materials. nih.gov Computational studies can investigate the excited state properties of the this compound scaffold. By modeling the transitions between electronic states, it is possible to predict fluorescence and phosphorescence behavior. Theoretical studies on related azo-oxime systems have shown that intramolecular charge transfer between different parts of the molecule can be described, providing a basis for understanding the electronic transitions in this pyrazole-oxime system as well. mdpi.com

Development of Novel Coordination Architectures and Functional Materials Based on the Pyrazole-Oxime Scaffold

The ability of the this compound ligand to coordinate with metal ions opens the door to the creation of advanced materials with unique structural and functional properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand's multiple coordination sites (the pyrazole nitrogen, the oxime nitrogen, and the oxime oxygen) make it an excellent candidate for building coordination polymers, including one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) MOFs. Research on related bis(pyrazolyl)pyridine ligands has shown their utility in constructing such extended networks. researchgate.net By selecting appropriate metal ions and reaction conditions, it should be possible to control the dimensionality and topology of the resulting architecture. These materials could be designed to have properties like permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

Supramolecular Assemblies: Beyond covalent coordination bonds, the pyrazole-oxime scaffold can participate in weaker intermolecular interactions, such as hydrogen bonding (via the oxime -OH and pyrazole N-H, if present in a tautomeric form) and π-π stacking. chemimpex.com These interactions can be exploited to guide the self-assembly of molecules into well-defined supramolecular structures. Crystallographic and computational studies of simpler pyrazoles have revealed their tendency to form predictable hydrogen-bonded motifs like dimers, trimers, and catemers (chains). chemimpex.com By strategically functionalizing the benzene or pyrazole rings, these interactions can be tuned to create novel supramolecular architectures with potential applications in crystal engineering and molecular recognition.

Functional Hybrid Materials: The pyrazole-oxime ligand can serve as a building block for creating functional hybrid materials. For example, it could be incorporated into polymers or grafted onto surfaces to create materials with specific metal-binding or sensing capabilities. The development of pyrazole-containing compounds for such applications is an active area of research. The combination of the robust pyrazole scaffold with the reactive oxime group provides a versatile platform for designing next-generation functional materials.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, and how can purity be optimized?

The compound is typically synthesized via condensation of 2-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate) at 50–70°C in aqueous or alcoholic solvents. Purification involves recrystallization or chromatography . To optimize purity, reaction conditions (e.g., stoichiometry, temperature, solvent polarity) must be tightly controlled. For example, ethanol as a solvent may reduce by-product formation compared to methanol due to its lower reactivity .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : The oxime proton (H–N=O) appears as a singlet at δ ~8.5–9.0 ppm, while pyrazole protons resonate between δ 7.0–8.0 ppm. Aromatic protons from the benzaldehyde moiety appear at δ 7.2–7.8 ppm .

- IR : The oxime N–O stretch is observed at ~930 cm⁻¹, and the C=N stretch at ~1640 cm⁻¹ .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The compound has a molecular weight of 187.20 g/mol and is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (>pH 3), necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations reveal that the oxime group’s lone pair on nitrogen facilitates nucleophilic attacks, while the pyrazole ring stabilizes transition states via π-π interactions. For example, AgOTf-catalyzed reactions with α,β-unsaturated carbonyl compounds proceed via oxime-assisted cyclization, as shown by Fukui function analysis . Molecular docking studies further predict binding affinities to biological targets like kinases .

Q. What strategies resolve contradictions in reported biological activities of oxime derivatives?

Discrepancies in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from assay conditions. For instance:

- Cytotoxicity : IC₅₀ values vary with cell lines; mouse fibroblast (NIH/3T3) assays show higher sensitivity than human neuroblastoma (SH-SY5Y) due to differential membrane permeability .

- Antimicrobial activity : Oxime derivatives exhibit pH-dependent activity, with optimal efficacy at neutral pH due to protonation of the oxime group . Methodological standardization (e.g., consistent cell lines, pH buffers) is critical for reproducibility .

Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring?

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is achieved by:

- Solvent effects : Polar solvents (e.g., DMF) favor substitution at the pyrazole C4 position due to stabilization of the transition state.

- Catalysts : Cu(I) catalysts promote C–H activation at C5, as demonstrated in triazole-functionalized derivatives . Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor intermediate formation in real time .

Q. What advanced techniques characterize the compound’s supramolecular interactions in materials science?

- Single-crystal XRD : Reveals intermolecular hydrogen bonding between the oxime N–O and pyrazole C–H groups, forming 2D networks.

- TGA/DSC : Thermal stability up to 200°C, with decomposition pathways dependent on the crystallinity of the material .

- Solvatochromism : UV-Vis shifts in solvents of varying polarity (e.g., Δλ = 15 nm in hexane vs. DMSO) indicate charge-transfer interactions .

Methodological Considerations

Q. How are mechanistic pathways elucidated in AgOTf-catalyzed reactions involving this compound?

Mechanistic studies combine:

- Isotopic labeling : ¹⁸O-labeled oxime confirms oxygen transfer in oxidation reactions.

- Kinetic isotope effects (KIE) : KIE >1.0 for deuterated substrates indicates rate-limiting proton transfer steps .

- ESI-MS : Detection of Ag–oxime intermediates (m/z 305.32) supports a coordination-driven mechanism .

Q. What analytical workflows address challenges in quantifying trace impurities during scale-up?

- LC-MS/MS : Identifies impurities (e.g., unreacted benzaldehyde) at ppm levels using MRM transitions.

- NMR relaxation editing : Suppresses solvent peaks to enhance sensitivity for low-abundance by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.